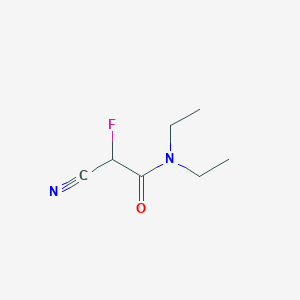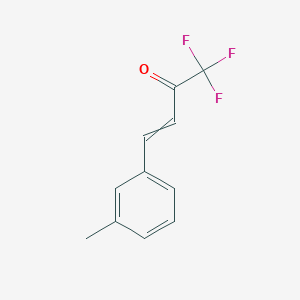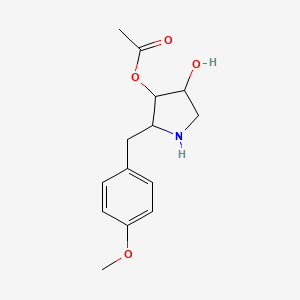
2-p-Methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anisomycin is typically isolated from the fermentation broth of Streptomyces griseolus. The biosynthesis involves several key steps, including the incorporation of amino acids such as tyrosine, glycine, methionine, and acetate. The final step involves the acetylation of the hydroxyl group on the pyrrolidine ring .
Industrial Production Methods: Industrial production of anisomycin involves large-scale fermentation processes using optimized strains of Streptomyces griseolus. The fermentation broth is then subjected to extraction and purification processes to isolate anisomycin in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Anisomycin undergoes various chemical reactions, including:
Oxidation: Anisomycin can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anisomycin to its corresponding alcohols or amines.
Substitution: Anisomycin can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various anisomycin derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Anisomycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein synthesis and ribosomal function.
Biology: Anisomycin is employed in research on signal transduction pathways, particularly those involving stress-activated protein kinases.
Industry: Anisomycin is used in the development of new antibiotics and other therapeutic agents.
Wirkmechanismus
Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity. This inhibition prevents the formation of peptide bonds during protein synthesis, leading to the disruption of protein and DNA synthesis. Anisomycin can also activate stress-activated protein kinases, such as c-Jun N-terminal kinase, and other signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Prodigiosin: A natural pigment with broad-spectrum antiparasitic activity.
Obatoclax: A synthetic analog of prodigiosin with potential anticancer properties.
Nithiamide: A nitroimidazole agent with antiparasitic activity.
Uniqueness of Anisomycin: Anisomycin is unique due to its specific mechanism of action involving the inhibition of the 60S ribosomal subunit. This distinct mode of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYKKNCCRKFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860286 |
Source


|
| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-16-8 |
Source


|
| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
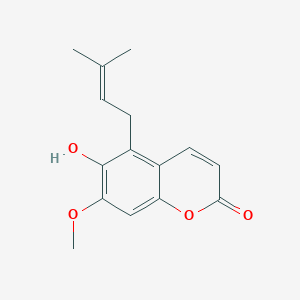
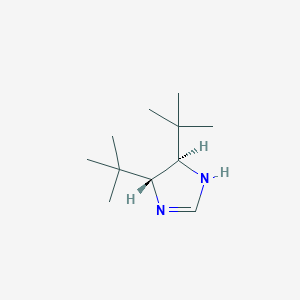
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
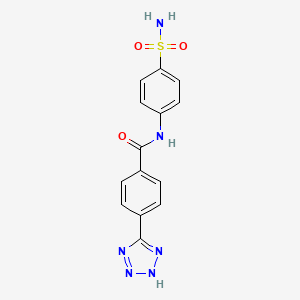

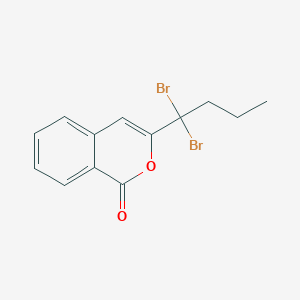

![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)

![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)

